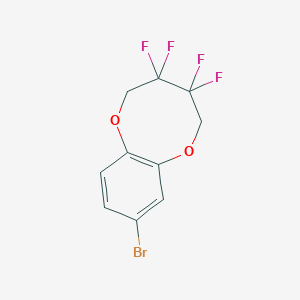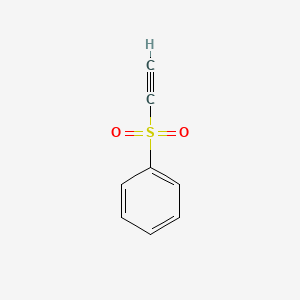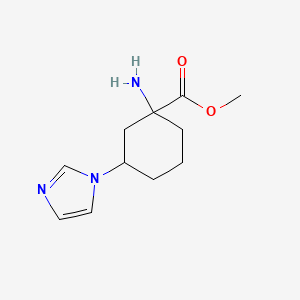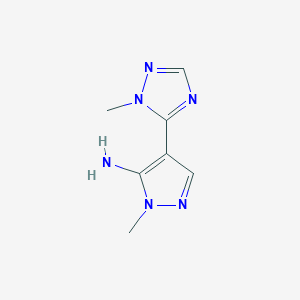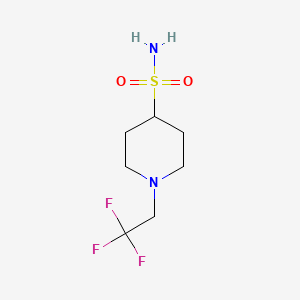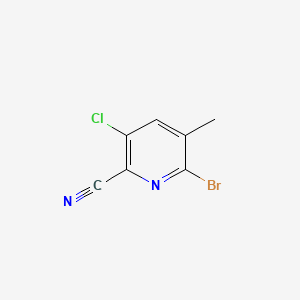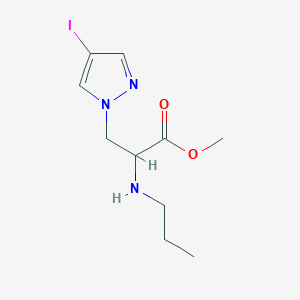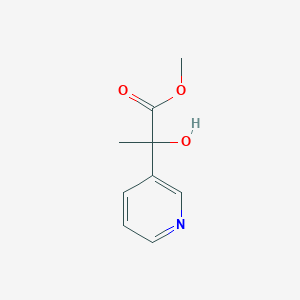
Methyl2-hydroxy-2-(pyridin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine and is characterized by the presence of a hydroxy group and a methyl ester group attached to a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate typically involves the esterification of 2-hydroxy-2-(pyridin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(pyridin-3-yl)propanoate.
Reduction: Formation of 2-hydroxy-2-(pyridin-3-yl)propanol.
Substitution: Formation of 2-chloro-2-(pyridin-3-yl)propanoate.
科学研究应用
Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate
- Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate
- Ethyl 2-hydroxy-2-(pyridin-3-yl)propanoate
Uniqueness
Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and applications where precise chemical behavior is required.
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-4-3-5-10-6-7/h3-6,12H,1-2H3 |
InChI 键 |
IZSSCXMVAPVMJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=CC=C1)(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


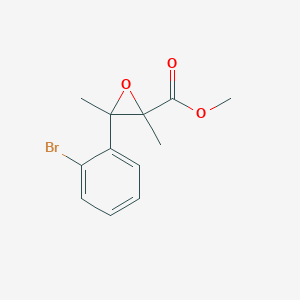

![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)

